1-Phenethyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea
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Description
Molecular Structure Analysis
The molecular formula of 1-Phenethyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is C₁₉H₂₄N₂O₃ . Its molecular weight is approximately 336.41 g/mol . For a visual representation, refer to the 2D Mol file or computed 3D SD file provided in the NIST Chemistry WebBook .
Scientific Research Applications
Green Chemistry and Safer Reagents
Ureas are traditionally synthesized using hazardous reagents like phosgene. Recent advancements aim at replacing these with safer alternatives to minimize environmental impact. This includes using phosgene substitutes and catalytic processes that utilize simpler materials like CO and CO2, reducing chemical waste production (Bigi, Maggi, & Sartori, 2000).
Central Nervous System Activity
Novel urea derivatives have been synthesized and evaluated for their central nervous system activity. These studies explore the involvement of the serotonin system and the opioid system in the effects of these compounds, highlighting their potential therapeutic applications (Szacon et al., 2015).
Antitumor Activities
Research on novel urea derivatives has shown promising antitumor activities. These findings suggest their utility in developing new anticancer treatments (Ling et al., 2008).
Anticancer Mechanisms
Certain tetrahydrobenzo[b]thiophene derivatives, including urea derivatives, have been identified as tubulin polymerization destabilizers, offering a mechanism to arrest tumor cell mitosis. These compounds demonstrate significant antitumor activity against various cancer cell lines, suggesting their potential in cancer therapy (Abdel-Rahman et al., 2021).
Enzyme Inhibition and Antioxidant Activities
Ureas derived from phenethylamines have been synthesized and assessed for enzyme inhibitory activities and antioxidant properties. These compounds show significant inhibition of human carbonic anhydrase and acetylcholinesterase enzymes, alongside good antioxidant activities, indicating potential for therapeutic applications (Aksu et al., 2016).
properties
IUPAC Name |
1-(2-phenylethyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-21(2)14-27-18-10-9-16(13-17(18)24(3)19(21)25)23-20(26)22-12-11-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZMJXYYYRPKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)NCCC3=CC=CC=C3)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea |
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